molecular formula C6H4Br2OS B1303902 1-(4,5-Dibromo-2-thienyl)-1-ethanone CAS No. 7209-12-3

1-(4,5-Dibromo-2-thienyl)-1-ethanone

Cat. No. B1303902
Key on ui cas rn: 7209-12-3
M. Wt: 283.97 g/mol
InChI Key: OQALQEZJNNWAFM-UHFFFAOYSA-N
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Patent
US08685974B2

Procedure details

A mixture of 1-(4,5-dibromo-2-thienyl)ethanone (9.7 mmol) and N,N-dimethylformamide dimethyl acetal (44.8 mmol) was refluxed for 3 h and then allowed to cool to room temperature. The reaction mixture was concentrated under reduced pressure and dried in vacuo to afford 3.24 g (94% yield) of 1-(4,5-dibromo-2-thienyl)-3-(dimethylamino)prop-2-en-1-one which was used in the next step without further purification.
Quantity
9.7 mmol
Type
reactant
Reaction Step One
Quantity
44.8 mmol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([C:8](=[O:10])[CH3:9])[S:5][C:6]=1[Br:7].CO[CH:13](OC)[N:14]([CH3:16])[CH3:15]>>[Br:1][C:2]1[CH:3]=[C:4]([C:8](=[O:10])[CH:9]=[CH:13][N:14]([CH3:16])[CH3:15])[S:5][C:6]=1[Br:7]

Inputs

Step One
Name
Quantity
9.7 mmol
Type
reactant
Smiles
BrC=1C=C(SC1Br)C(C)=O
Name
Quantity
44.8 mmol
Type
reactant
Smiles
COC(N(C)C)OC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 3 h
Duration
3 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(SC1Br)C(C=CN(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.24 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 98.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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